molecular formula C12H24N2O2 B3245552 Ethyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester CAS No. 169750-92-9

Ethyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester

Cat. No. B3245552
CAS RN: 169750-92-9
M. Wt: 228.33 g/mol
InChI Key: NYYCZYNMSIYBIS-UHFFFAOYSA-N
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Description

Ethyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester, also known as Etizolam, is a thienodiazepine drug that is commonly used as an anti-anxiety medication. It is a psychoactive substance that is often sold as a prescription drug or as a research chemical. Etizolam is known for its anxiolytic, sedative, and hypnotic effects, and it has been widely studied for its potential applications in the field of scientific research.

Mechanism of Action

Ethyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester works by binding to the GABA-A receptor in the brain, which enhances the effects of the neurotransmitter GABA. This leads to an increase in the inhibitory effects of GABA, which can help to reduce anxiety and promote relaxation.
Biochemical and Physiological Effects:
Ethyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester has been shown to have a number of biochemical and physiological effects. It can reduce anxiety and promote relaxation, which can help to improve sleep quality. It can also cause sedation and drowsiness, which can make it useful for treating insomnia. Ethyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester has also been shown to have muscle relaxant properties, which can help to reduce muscle spasms and tension.

Advantages and Limitations for Lab Experiments

Ethyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. It also has a well-established mechanism of action, which makes it useful for studying the effects of GABA-A receptor agonists. However, one limitation is that it has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, its psychoactive effects can make it difficult to control for confounding variables in experiments.

Future Directions

There are a number of potential future directions for research on Ethyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester. One area of interest is its potential applications in the treatment of anxiety and sleep disorders. Another area of interest is its potential as an anticonvulsant medication. Additionally, further research is needed to better understand the long-term effects of Ethyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester use and to identify any potential risks or side effects.

Scientific Research Applications

Ethyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester has been widely studied for its potential applications in the field of scientific research. It has been shown to have anxiolytic, sedative, and hypnotic effects, which make it useful for studying the mechanisms of anxiety and sleep disorders. Ethyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester has also been studied for its potential applications in the treatment of epilepsy, as it has been shown to have anticonvulsant properties.

properties

IUPAC Name

tert-butyl N-ethyl-N-(pyrrolidin-3-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-14(9-10-6-7-13-8-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYCZYNMSIYBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCNC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701159223
Record name Carbamic acid, ethyl(3-pyrrolidinylmethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701159223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester

CAS RN

169750-92-9
Record name Carbamic acid, ethyl(3-pyrrolidinylmethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169750-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, ethyl(3-pyrrolidinylmethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701159223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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